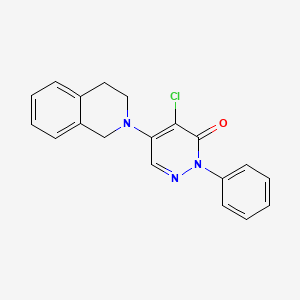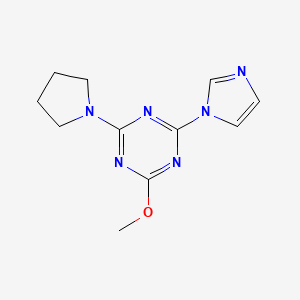![molecular formula C16H17N3O B5596839 N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)
N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Urea derivatives are typically synthesized through reactions involving isocyanates and amines. For instance, the synthesis of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors involved the reaction of isocyanates with piperidyl moieties, showcasing a method that could be analogous to the synthesis of N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea (Rose et al., 2010). Similarly, the preparation of N-(4-methyl phenyl)-N~1-(1,2,4-triazoly) Urea Compound through addition reactions hints at possible synthesis routes for urea derivatives (Feng Gui-rong, 2002).
Molecular Structure Analysis
The molecular structure of urea derivatives can be analyzed using various spectroscopic techniques. For example, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was characterized using NMR, FT-IR, MS, and single-crystal X-ray diffraction, providing a model for understanding the molecular structure of N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea (Wen-Fang Deng et al., 2022).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions. For instance, the reactions of N-(2,2-dichloro-1-cyanoethenyl)-N′-methyl(phenyl)ureas with aliphatic amines leading to novel derivatives illustrate the reactivity of such compounds (S. Chumachenko et al., 2017). Another example is the Lossen rearrangement mediated synthesis of ureas from carboxylic acids, demonstrating the chemical versatility of urea derivatives (Kishore Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility and crystallinity, can be significantly influenced by their molecular structure. The synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives aimed at improving aqueous solubility is an example of tailoring physical properties through chemical modification (Hitoshi Ban et al., 2006).
Propiedades
IUPAC Name |
1-cyclopropyl-3-[4-(3-methylpyridin-4-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-10-17-9-8-15(11)12-2-4-13(5-3-12)18-16(20)19-14-6-7-14/h2-5,8-10,14H,6-7H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPXTIKIJBDJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CC=C(C=C2)NC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5596760.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5596762.png)


![5-methyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5596783.png)
![2-[(4-methylphenyl)sulfonyl]-3-oxo-N,3-diphenylpropanamide](/img/structure/B5596786.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5596789.png)
![1-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596791.png)

![4-(4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596808.png)

![2-[(3,5-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5596819.png)
![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5596844.png)